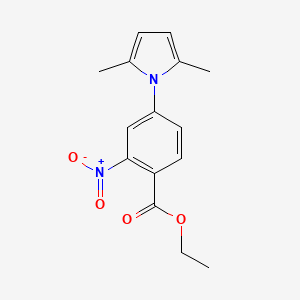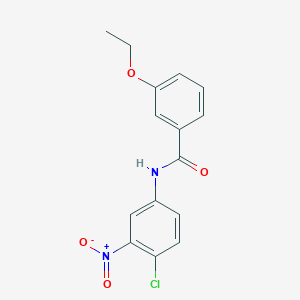
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide, also known as BPTAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. These mechanisms of action are believed to be responsible for the anti-inflammatory and anti-cancer properties of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to have low toxicity in vitro, making it a potential candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has also been found to have low toxicity in vitro, making it a potential candidate for further study. However, there are also limitations to the use of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in lab experiments. It has been found to be insoluble in water, which can make it difficult to work with. Additionally, further studies are needed to determine its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide. One potential area of study is the development of new drugs based on the structure of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide. Another potential area of study is the use of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the effectiveness of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in vivo and to investigate its potential use in other areas of medicine.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-3-methylbenzaldehyde with thiophenol followed by reaction with chloroacetyl chloride. Another method involves the reaction of 4-bromo-3-methylbenzaldehyde with thiophenol followed by reaction with acetic anhydride and ammonium acetate. These methods have been found to be effective in producing N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in high yields.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11-9-12(7-8-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABAVBQLSAYHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)


![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)


![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)

![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
